molecular formula C12H19NS B13565512 [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine

[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine

Cat. No.: B13565512
M. Wt: 209.35 g/mol
InChI Key: QOGVAVPKWICNJX-UHFFFAOYSA-N
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Description

[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine is a chemical compound with the molecular formula C13H21NS2 It is characterized by the presence of a tert-butylsulfanyl group attached to an ethyl chain, which is further connected to a bis(prop-2-yn-1-yl)amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine typically involves the reaction of tert-butylthiol with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The propargyl groups can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or thiols.

    Substitution: New carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.

Scientific Research Applications

[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The propargyl groups may facilitate covalent binding to target proteins, while the tert-butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Tert-butylsulfanyl)ethyl]amine
  • [2-(Tert-butylsulfanyl)ethyl]bis(phenyl)amine
  • [2-(Tert-butylsulfanyl)ethyl]bis(methyl)amine

Uniqueness

Compared to similar compounds, [2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine is unique due to the presence of propargyl groups, which confer additional reactivity and potential for covalent modification of target molecules. This structural feature distinguishes it from other tert-butylsulfanyl derivatives and enhances its utility in various applications.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-N-prop-2-ynylprop-2-yn-1-amine

InChI

InChI=1S/C12H19NS/c1-6-8-13(9-7-2)10-11-14-12(3,4)5/h1-2H,8-11H2,3-5H3

InChI Key

QOGVAVPKWICNJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCN(CC#C)CC#C

Origin of Product

United States

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